molecular formula C12H21N3O B1476116 (1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098031-78-6

(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1476116
CAS RN: 2098031-78-6
M. Wt: 223.31 g/mol
InChI Key: CLXWPXUJXFBJJU-UHFFFAOYSA-N
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Description

“(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic compound. The 3,3,5-trimethylcyclohexyl component of this compound is a secondary alcohol that is cyclohexanol substituted by two methyl groups at the 3-position and one methyl group at the 5-position . It exhibits inhibitory activity against HMG-CoA reductase (EC 1.1.1.34/EC 1.1.1.88) .


Synthesis Analysis

The synthesis of 3,3,5-trimethylcyclohexanol, a component of the compound , can be achieved by the hydrogenation of isophorone . This process is carried out in the presence of a catalyst containing ruthenium .


Molecular Structure Analysis

The molecular formula of 3,3,5-trimethylcyclohexanol is C9H18O . It has a molecular weight of 142.24 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3,5-trimethylcyclohexanol include a density of 0.9±0.1 g/cm3, a boiling point of 187.7±8.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 49.3±6.0 kJ/mol and a flash point of 73.2±10.9 °C .

Mechanism of Action

Target of Action

It’s known that 3,3,5-trimethylcyclohexanol, a component of the compound, exhibits inhibitory activity against hmg-coa reductase , an enzyme that plays a crucial role in cholesterol synthesis.

Mode of Action

Given the inhibitory activity of 3,3,5-trimethylcyclohexanol against hmg-coa reductase , it can be inferred that the compound might interact with this enzyme, leading to changes in the cholesterol synthesis pathway.

Biochemical Pathways

The compound potentially affects the mevalonate pathway, specifically the step catalyzed by HMG-CoA reductase . This enzyme converts HMG-CoA to mevalonate, a key step in cholesterol synthesis. By inhibiting this enzyme, the compound could potentially reduce the production of cholesterol.

Result of Action

Given the potential inhibitory activity against hmg-coa reductase , the compound could potentially lead to a reduction in cholesterol synthesis at the cellular level.

properties

IUPAC Name

[1-(3,3,5-trimethylcyclohexyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9-4-11(6-12(2,3)5-9)15-7-10(8-16)13-14-15/h7,9,11,16H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXWPXUJXFBJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol

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